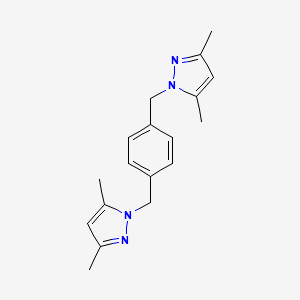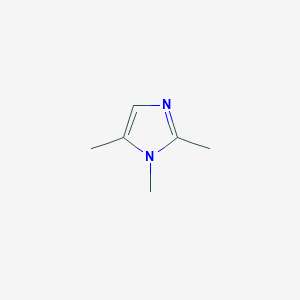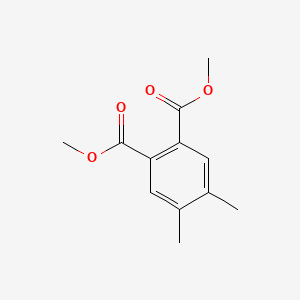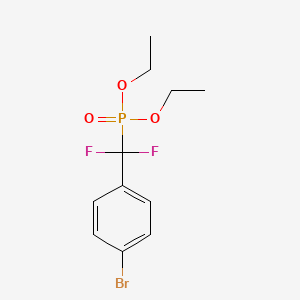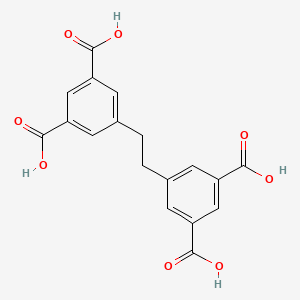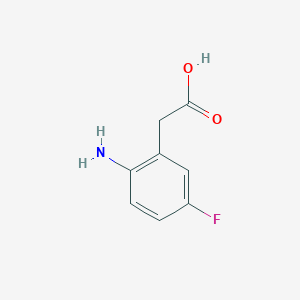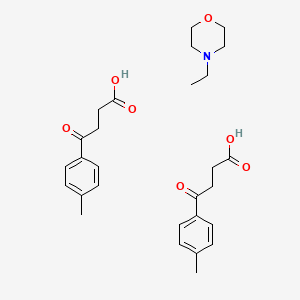
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) can be synthesized through the esterification of 4-ethylmorpholine with 4-oxo-4-p-toluenobutyric acid under basic conditions . The reaction typically involves the use of a base catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used as a catalyst for transesterification reactions.
Common Reagents and Conditions: The compound is used with organic solvents and bases in substitution reactions. Major products formed from these reactions include various esters and derivatives of the original compound.
Scientific Research Applications
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) has several scientific research applications:
Chemistry: It is used as a catalyst or intermediate in various chemical reactions, particularly in organic synthesis.
Biology and Medicine: While specific applications in biology and medicine are not detailed, compounds with similar structures are often explored for their potential biological activities.
Mechanism of Action
The mechanism of action of 4-ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) involves its role as a catalyst in chemical reactions. It facilitates the esterification and transesterification processes by stabilizing the transition state and lowering the activation energy required for the reaction. The molecular targets and pathways involved are primarily related to its interaction with reactants in organic synthesis.
Comparison with Similar Compounds
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) can be compared with similar compounds such as:
- 4-Ethylmorpholine bis(4-methyl-gamma-oxobenzenebutanoate)
- 4-(4-methylphenyl)-4-oxobutanoic acid compound with 4-ethylmorpholine (2:1)
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of 4-ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) lies in its specific use as a catalyst in transesterification reactions and its solubility properties.
Properties
CAS No. |
171054-89-0 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-ethylmorpholine;4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12O3.C6H13NO/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;1-2-7-3-5-8-6-4-7/h2-5H,6-7H2,1H3,(H,13,14);2-6H2,1H3 |
InChI Key |
DUJCFLQSLUBWRG-UHFFFAOYSA-N |
SMILES |
CCN1CCOCC1.CC1=CC=C(C=C1)C(=O)CCC(=O)O.CC1=CC=C(C=C1)C(=O)CCC(=O)O |
Canonical SMILES |
CCN1CCOCC1.CC1=CC=C(C=C1)C(=O)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B3177389.png)
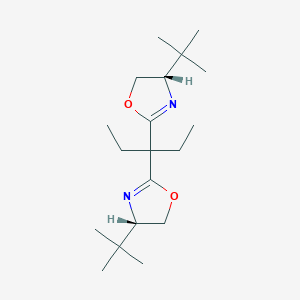

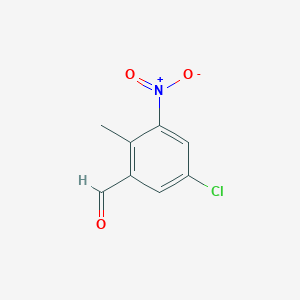

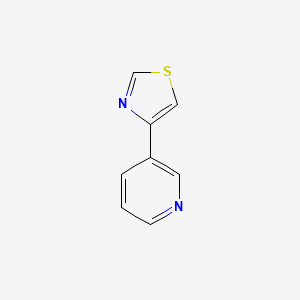

![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)
